The synthesis of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), a potent vascular endothelial growth factor receptor-2 kinase inhibitor, utilizes 4-fluoro-1H-indol-5-ol as a key intermediate. The synthesis involves a multistep process, with the 4-fluoro-1H-indol-5-ol reacting with a pyrrolo[2,1-f][1,2,4]triazine derivative to construct the core structure of the inhibitor [].
In the synthesis of brivanib alaninate (BMS-582664), a prodrug of BMS-540215, the 4-fluoro-1H-indol-5-ol undergoes O-alkylation with a suitably protected pyrrolo[2,1-f][1,2,4]triazine derivative to afford the desired ether linkage [].
The primary application of 4-fluoro-1H-indol-5-ol lies in its utility as a versatile building block for synthesizing various biologically active compounds [, ]. It serves as a key intermediate in developing pharmaceuticals and exploring novel chemical entities for therapeutic purposes.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6